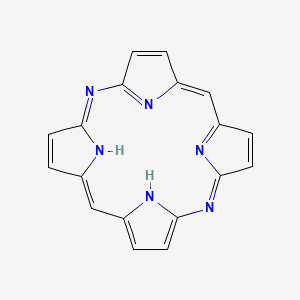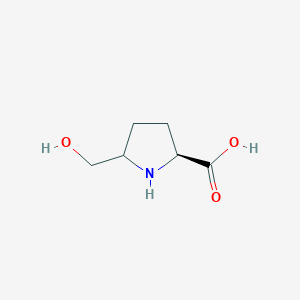
5-(Hydroxymethyl)-L-proline
Übersicht
Beschreibung
5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents .
Synthesis Analysis
HMF can be produced from the dehydration of renewable carbohydrates (typically glucose/fructose-based monosaccharides, oligosaccharides, and polysaccharides) . The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of HMF has attracted considerable attention due to its mild reaction conditions, rapid reaction, and high conversion .Molecular Structure Analysis
The molecular structure of HMF derived humins was investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .Chemical Reactions Analysis
HMF can undergo various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . For instance, the silver-catalyzed oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HFCA) was investigated using Ag/ZrO2 and Ag/TiO2 catalysts .Physical And Chemical Properties Analysis
The hydroxymethyl group has the same chemical formula as the methoxy group (−O−CH3) but differs only in the attachment site and orientation to the rest of the molecule .Wissenschaftliche Forschungsanwendungen
Stereochemistry and Structural Studies
Stereoisomers of hydroxyproline, including hydroxy-L-proline, have been a subject of research since the early 20th century, contributing significantly to the understanding of stereochemistry and molecular structures. The work of Robinson and Greenstein (1952) focused on the stereochemistry of various hydroxyproline isomers, including allohydroxy-L-proline (Robinson & Greenstein, 1952).
Applications in Protein Folding and Structure
Hydroxy-L-proline plays a crucial role in protein folding and structure. Research by Bach and Takagi (2013) has shown that synthetic proline analogues, like hydroxy-L-proline, are valuable for studying cellular metabolism and macromolecule synthesis. These analogues are also used in industrial applications, like microorganism-based overproduction of L-proline (Bach & Takagi, 2013).
Enzymatic Hydroxylation
Koketsu et al. (2015) have detailed the enzymatic hydroxylation of L-proline, including the production of hydroxy-L-prolines. This research has applications in producing hydroxylated chiral ingredients for pharmaceuticals (Koketsu et al., 2015).
Synthesis of Biological Compounds
Westwood and Walker (1998) explored the synthesis of biological compounds using trans-4-hydroxy-L-proline. Their research focused on creating pyrrolidine-L-nucleoside analogues, which have potential applications in antiviral activities (Westwood & Walker, 1998).
Regio- and Stereoselective Synthesis
Curtis, Fawcett, and Handa (2005) reported on the synthesis of 3-amino-2-hydroxymethyl-4-hydroxypyrrolidine from trans-4-hydroxy-L-proline, demonstrating the importance of regio- and stereoselectivity in chemical synthesis (Curtis, Fawcett, & Handa, 2005).
Characterization of Hydroxylases
The characterization of hydroxylases involved in converting L-proline to various hydroxy-L-prolines was conducted by Hara and Kino (2009). This research contributes to understanding the enzymatic processes for producing pharmaceuticals (Hara & Kino, 2009).
Intramolecular Hydrogen Bonding in Proline Derivatives
Teklebrhan et al. (2010) studied intramolecular hydrogen bonding in glucosyl 3(S)-hydroxy-5-hydroxymethylproline hybrids. This research highlights the significance of hydroxymethyl substituents in controlling prolyl amide isomerization, crucial in peptide mimicry (Teklebrhan et al., 2010).
Selective Hydroxylation for Chemical Synthesis
Klein and Hüttel (2011) developed a method for the selective hydroxylation of L-proline and L-pipecolic acid using proline hydroxylases. This technique is valuable for accessing hydroxprolines and other hydroxylated cyclic amino acids for chemical synthesis (Klein & Hüttel, 2011).
Microbial and Enzymatic Production of Hydroxyproline
The microbial and enzymatic processes for producing various hydroxyprolines, including those from L-proline, were reviewed by Hara and Kino (2020). This work provides insights into producing these industrially important compounds using microbial sources (Hara & Kino, 2020).
Proline in Crystallography and Viral Proteins
Research by Pemberton et al. (2012) and Eriksson et al. (1999) has demonstrated the use of L-proline in cryoprotecting protein crystallography and the presence of hydroxyproline in viral proteins. These studies highlight the broader biological and structural applications of proline derivatives (Pemberton et al., 2012); (Eriksson et al., 1999).
Wirkmechanismus
Target of Action
For instance, 5-Hydroxymethylfurfural, a compound with a similar hydroxymethyl group, has shown positive pharmacological effects on cardiovascular and hematological disorders . It significantly increased the number of peripheral blood cells and reversed splenomegaly in rats .
Mode of Action
For example, 5-Hydroxymethylfurfural upregulated CYP17A1 and HSD3B1 protein expression in splenic tissues .
Biochemical Pathways
For instance, 5-Hydroxymethylfurfural has been found to affect steroid hormone biosynthesis and other pathways .
Pharmacokinetics
For example, Tolterodine, a drug that is extensively hydrolyzed to its active metabolite 5-hydroxymethyl tolterodine, has an elimination half-life of 2.4 hours for both males and females .
Result of Action
For instance, 5-Hydroxymethylfurfural significantly increased the number of peripheral blood cells and reversed splenomegaly in rats .
Action Environment
For instance, the high reactivity of the formyl group of 5-Hydroxymethylfurfural can lead to undesired oligomerization reactions, which is usually countered by working in dilute non-aqueous solutions .
Safety and Hazards
Zukünftige Richtungen
The utilization and development of biomass resources is an efficient solution to mitigate the fossil energy crisis. The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of HMF has attracted considerable attention . This could lead to the production of bio-based polymers obtained from furan-2,5-dicarboxylic acid (FDCA), replacing products from petrochemical resources and reducing CO2 emissions .
Eigenschaften
IUPAC Name |
(2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-4-1-2-5(7-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMUWLPFHMMTAX-AKGZTFGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N[C@@H]1C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50816835 | |
| Record name | 5-(Hydroxymethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50816835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-L-proline | |
CAS RN |
61500-97-8 | |
| Record name | 5-(Hydroxymethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50816835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the crystal structure of N-(2-Carboxyethyl)-2,5-dideoxy-2,5-imino-d-mannonic acid?
A1: The research reveals that N-(2-Carboxyethyl)-2,5-dideoxy-2,5-imino-d-mannonic acid exists as a zwitterion in its crystal form []. The molecule adopts an envelope conformation with a distinct intramolecular hydrogen bond. Furthermore, it forms a three-dimensional network through intermolecular hydrogen bonding, with each molecule acting as both a donor and acceptor for four hydrogen bonds []. This intricate network highlights the potential for significant intermolecular interactions, which could influence its properties and potential applications.
Q2: How was the absolute stereochemistry of N-(2-Carboxyethyl)-2,5-dideoxy-2,5-imino-d-mannonic acid determined?
A2: The researchers used d-glucuronolactone as the starting material to synthesize the compound, which allowed them to confidently determine the absolute stereochemistry of the final product []. This approach ensures clarity regarding the spatial arrangement of atoms within the molecule, a crucial factor for understanding its interactions and potential biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



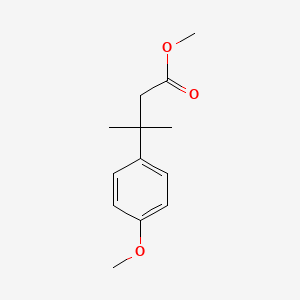
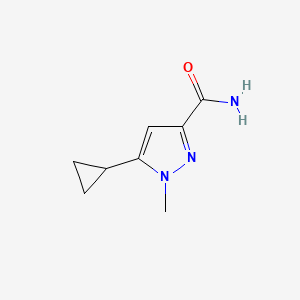

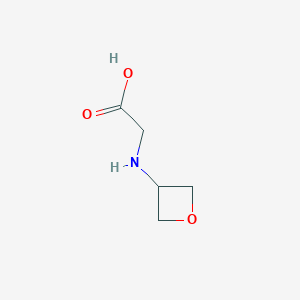
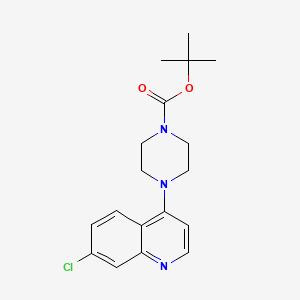

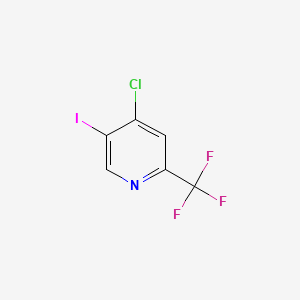

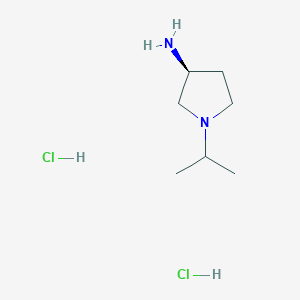

![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid hydrochloride](/img/structure/B1456531.png)

